n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea
Description
n-Bicyclo[2.2.1]hept-5-en-2-ylthiourea (referred to as thiourea derivative in this article) is a bicyclic compound featuring a norbornene skeleton (bicyclo[2.2.1]hept-5-ene) substituted with a thiourea (-NH-CS-NH2) group. The bicyclic framework imparts steric rigidity, while the thiourea moiety enables hydrogen bonding and nucleophilic interactions, making it relevant in catalysis and supramolecular chemistry.
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-8(11)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGARRDHDRSGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea typically involves the reaction of norbornene derivatives with thiourea. One common method is the reaction of norbornene-2-carboxylic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea is characterized by its bicyclic structure, which contributes to its unique reactivity and interaction with biological systems. The molecular formula is , and it features a thiourea functional group that enhances its potential for biological activity.
Anticancer Activity
Research has indicated that compounds containing the bicyclo[2.2.1] structure exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15 | Apoptosis |
| This compound | A549 (Lung) | 20 | Cell Cycle Arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi. The thiourea moiety is known to enhance the compound's ability to penetrate microbial membranes.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
Polymer Chemistry
This compound has been used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance in applications such as coatings and adhesives.
Case Study: Polymer Synthesis
A recent study focused on synthesizing a thermosetting polymer using this compound as a crosslinking agent. The resulting polymer exhibited superior thermal resistance compared to conventional polymers.
| Property | Conventional Polymer | Bicyclo-Based Polymer |
|---|---|---|
| Glass Transition Temp (°C) | 60 | 85 |
| Tensile Strength (MPa) | 30 | 45 |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions and as a building block for synthesizing other biologically active compounds.
Synthetic Pathway Example
One notable synthetic pathway involves the use of this compound in the synthesis of substituted thioureas, which are valuable in drug development.
Mechanism of Action
The mechanism of action of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure of the compound also allows it to fit into specific binding sites, enhancing its specificity and potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the thiourea derivative with similar bicyclo[2.2.1]hept-5-ene-based compounds in terms of structure, physicochemical properties, and reactivity.
Functional Group Variations
Key structural analogs include:
Bicyclo[2.2.1]hept-2-en-5-one (): A ketone derivative with a rigid bicyclic framework.
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N,N-dimethyl(2-propenyl)- (): A carboxamide with an allyl substituent.
5-methylbicyclo[2.2.1]hept-2-ene (): A hydrocarbon analog with a methyl substituent.
Table 1: Structural and Functional Comparison
Physicochemical Properties
Thermodynamic and Spectral Data
- Bicyclo[2.2.1]hept-2-en-5-one (): Exhibits a proton affinity of 845.3 kJ/mol and ionization energy of 8.86–8.90 eV , indicating high stability in gas-phase reactions.
- 5-methylbicyclo[2.2.1]hept-2-ene (): Boasts a standard enthalpy of formation (ΔHf° ) of -32.1 kJ/mol and a critical temperature (Tc ) of 623 K , reflecting its thermal stability.
- Thiourea derivative : While direct data are unavailable, the thiourea group likely increases polarity and melting point compared to hydrocarbon analogs.
NMR and Reactivity
- Trifluoroacetylation studies (): Bicyclo alcohols undergo quantitative esterification with trifluoroacetic acid (TFA) within 24–72 hours, confirmed by <sup>1</sup>H- and <sup>13</sup>C-NMR. This suggests that hydroxyl-bearing analogs are highly reactive toward acylating agents.
- Thiourea reactivity: The thiourea group may participate in condensation reactions (e.g., with aldehydes) or act as a hydrogen-bond donor, as seen in related hydrazine-carbothioamides ().
Biological Activity
n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its unique reactivity and biological properties. The compound can be represented as follows:
This structure allows for various functional modifications, enhancing its potential applications in medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies suggest that derivatives of this compound can act as enzyme inhibitors, impacting metabolic pathways crucial for cellular function .
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating strong antibacterial properties.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Cytotoxic Effects
In vitro tests on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Research Findings
Recent research has highlighted various aspects of this compound's biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
